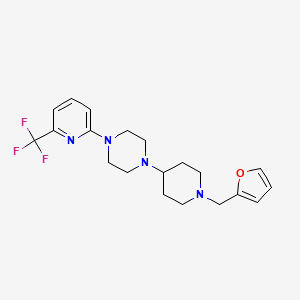

1-(1-(Furan-2-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Description

1-(1-(Furan-2-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a heterocyclic compound featuring a piperidine-piperazine scaffold substituted with a furan-2-ylmethyl group and a 6-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group on the pyridine ring enhances metabolic stability and lipophilicity, while the furan substituent may contribute to electronic modulation and solubility .

Properties

IUPAC Name |

1-[1-(furan-2-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N4O/c21-20(22,23)18-4-1-5-19(24-18)27-12-10-26(11-13-27)16-6-8-25(9-7-16)15-17-3-2-14-28-17/h1-5,14,16H,6-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKPNNSMEIVBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine core. One common approach is to react piperazine with furan-2-carbaldehyde to form the furan-2-ylmethyl derivative. Subsequent reactions with trifluoromethylated pyridine derivatives can then introduce the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine derivative.

Substitution: The piperazine nitrogen atoms can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles such as alkyl halides or sulfonates can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Trifluoromethylamine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.

Medicine: It may have potential as a lead compound in drug discovery, particularly for diseases involving the central nervous system.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Thiophene vs. Furan Substitution

- 1-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine (CAS: 2549003-03-2, ):

- Replacing furan with 5-methylthiophene increases lipophilicity (logP) due to sulfur’s higher hydrophobicity compared to oxygen.

- Thiophene’s larger atomic radius may enhance π-π stacking in receptor binding but reduce solubility.

- Molecular weight: 424.53 g/mol vs. ~420 g/mol (estimated for the furan analogue).

Pyridine Substituent Variations

- 1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine derivatives ():

- Compounds like A24 (1-(6-(trifluoromethyl)pyridin-2-yl)piperazine) lack the piperidine-furan moiety, simplifying synthesis but reducing steric bulk.

- The 6-trifluoromethyl group on pyridine is critical for target selectivity, as positional isomers (e.g., 5-trifluoromethyl in ) show reduced affinity for dopamine D3 receptors in some studies .

Bulkier Substituents

- Higher molecular weight (397.44 g/mol) and predicted boiling point (487.4°C) compared to the furan-based compound.

Pharmacological and Physicochemical Properties

Receptor Affinity

- Dopamine D2/D3 Receptors : Piperazine derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () exhibit high D2 affinity (Ki < 10 nM). The furan-containing compound may share this trend due to its piperazine core, but the trifluoromethylpyridine group could shift selectivity toward D3R .

- 5-HT7 Receptor Agonists: Analogues with pyridin-4-ylmethoxy substituents () demonstrate nanomolar activity, suggesting that the 6-trifluoromethylpyridine group in the target compound may also interact with serotonin receptors.

Physicochemical Metrics

Structure-Activity Relationships (SAR)

- Piperazine Core : Essential for receptor interactions; N-methylation (e.g., MK35 in ) reduces potency.

- Trifluoromethyl Position : 6-position on pyridine (target) vs. 5-position () improves steric complementarity in hydrophobic binding pockets.

- Furan vs. Thiophene : Furan’s lower lipophilicity may enhance aqueous solubility but reduce membrane penetration compared to thiophene analogues .

Biological Activity

The compound 1-(1-(Furan-2-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a novel piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine. This unique combination contributes to its biological properties.

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring with one oxygen |

| Piperidine Moiety | A six-membered nitrogen-containing ring |

| Trifluoromethyl Group | Enhances lipophilicity and biological activity |

The biological activity of this compound is believed to be mediated through multiple mechanisms, including:

- Receptor Modulation : The piperazine and piperidine rings may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antitumor Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against various cancer cell lines, potentially through apoptosis induction.

- Antimicrobial Properties : The furan component may contribute to antimicrobial activity against certain pathogens.

Antitumor Effects

Research has demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, studies have shown IC50 values indicating potent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.63 |

| MCF-7 (Breast Cancer) | 12.45 |

| HT-1080 (Fibrosarcoma) | 10.22 |

These findings suggest that the compound may act as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In vitro evaluations have reported that the compound demonstrates antimicrobial properties against a range of microorganisms:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Escherichia coli | Moderate activity |

| Candida albicans | Inhibitory effect |

Case Studies

- Case Study on Cancer Cell Lines : A study investigated the effects of the compound on human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

- Antimicrobial Evaluation : Another case study focused on the antimicrobial effects against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 15.62 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.